molecular formula C16H19N3O B034050 N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide CAS No. 100311-39-5

N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide

Cat. No.: B034050
CAS No.: 100311-39-5
M. Wt: 269.34 g/mol
InChI Key: USQXRGHVIIXWOG-UHFFFAOYSA-N
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Description

BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE: is a chemical compound with the molecular formula C16H19N3O It is a derivative of benzoic acid and contains a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE typically involves the reaction of benzoic acid derivatives with hydrazine derivatives. One common method is the condensation reaction between 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZINE and benzoic acid under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

    BENZOIC ACID HYDRAZIDE: A simpler derivative with similar chemical properties but lacking the dimethylamino group.

    2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZINE: A related compound with a similar structure but different functional groups.

Uniqueness: BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE is unique due to the presence of both the benzoic acid and dimethylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

100311-39-5

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide

InChI

InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H,18,20)

InChI Key

USQXRGHVIIXWOG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2

Synonyms

BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE

Origin of Product

United States

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